molecular formula C11H10N4 B1483097 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2097957-80-5

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1483097
CAS No.: 2097957-80-5
M. Wt: 198.22 g/mol
InChI Key: RIAPSHNYTUMOAV-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the first position, a pyridin-3-yl group at the third position, and a carbonitrile group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by subsequent functionalization steps. For instance, the reaction of 3-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or the nitrile group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-amine: Similar structure but with an amine group instead of a nitrile group.

    1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-methyl: Features a methyl group instead of a nitrile group.

Uniqueness: 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs. The nitrile group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-ethyl-5-pyridin-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAPSHNYTUMOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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